7-{2-hydroxy-3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This compound is a purine-2,6-dione derivative characterized by a hydroxypropyl side chain at the 7-position, substituted with a 5-methyl-2-isopropylphenoxy group. The purine core is further modified with 1,3-dimethyl groups and a piperidin-1-yl substituent at the 8-position. The hydroxy and aromatic moieties may enhance solubility and receptor binding, while the piperidinyl group could influence pharmacokinetic properties such as metabolic stability .
Properties
IUPAC Name |
7-[2-hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O4/c1-16(2)19-10-9-17(3)13-20(19)34-15-18(31)14-30-21-22(27(4)25(33)28(5)23(21)32)26-24(30)29-11-7-6-8-12-29/h9-10,13,16,18,31H,6-8,11-12,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNADHYJSOYUTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2C3=C(N=C2N4CCCCC4)N(C(=O)N(C3=O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and related purine derivatives:
Structural and Functional Insights
- Substituent Effects on Activity: The target compound’s piperidinyl group contrasts with the piperazinyl moiety in , which is associated with improved solubility and kinase binding . Piperidinyl groups may enhance metabolic stability but reduce aqueous solubility compared to piperazinyl analogs. This differs from the simpler 2-methylphenoxy group in , which may reduce steric hindrance.
Synthetic Challenges :
- The hydroxypropyl linkage in the target compound requires careful protection-deprotection strategies during synthesis, as seen in benzyloxy-protected intermediates (e.g., compounds 4–6 in ).
- Thioxo-substituted purine-diones () demonstrate alternative routes for modifying electronic properties, though their synthetic yields are lower (~40–60%) compared to alkylated derivatives .
Thermal and Stability Profiles :
- Purine derivatives generally exhibit thermal decomposition between 150–300°C, with stability influenced by substituents. For example, thioxo groups () lower decomposition onset temperatures (~150°C) compared to alkylated analogs (~200°C) .
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